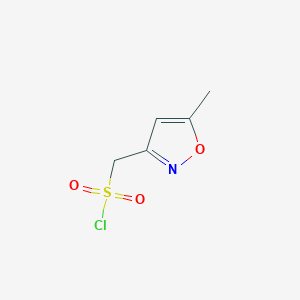![molecular formula C5H8N2O4 B1371110 [(2-Carbamoylethyl)carbamoyl]formic acid CAS No. 1153214-30-2](/img/structure/B1371110.png)
[(2-Carbamoylethyl)carbamoyl]formic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Hydrogen Storage and Fuel Cell Applications
Hydrogen Energy Storage : [(2-Carbamoylethyl)carbamoyl]formic acid, as a form of formic acid, has been explored for its potential in hydrogen storage. Formic acid is seen as a renewable chemical hydrogen storage system. It can serve as a fuel in direct formic acid fuel cells (DFAFCs) or with reformation. These applications are particularly promising for portable devices, vehicles, and other energy-related applications (Singh et al., 2016).
Fuel Cells and Hydrogen Production : The decomposition of formic acid to produce hydrogen has been a subject of extensive research. This process involves the use of various catalysts and is considered more efficient and less toxic compared to other methods. It is especially notable for its lower temperature requirements and minimal production of toxic byproducts (Wang et al., 2018).
Pharmaceutical and Medical Applications
- Anticancer and Antidiabetic Potential : 2-Amino-2-oxoacetic acid, another derivative of formic acid, has shown significant anticancer activity against nasopharyngeal carcinoma cells and potential as a drug for type 2 diabetes. It acts as an inhibitor of lactic dehydrogenase (LDH), a key enzyme in tumor cell metabolism (Delgado et al., 2019).
Chemical Synthesis and Industrial Applications
Cross-Dehydrogenative Coupling Reactions : The compound has been used in cross-dehydrogenative coupling reactions between C-H and X-H bonds. These reactions are crucial in preparing carboxamide, carbamate, and urea derivatives, which are prevalent in medicinal chemistry and natural product synthesis (He et al., 2020).
Palladium-Catalyzed Reactions : A study demonstrated efficient palladium-catalyzed carboxylation of allylic alcohols with formic acid, showing high chemo-, regio-, and stereoselectivity. This process is beneficial for the synthesis of β,γ-unsaturated carboxylic acids (Fu et al., 2017).
Sustainable Production : Sustainable production of formic acid from biomass and biomass-derived products is being investigated, especially for the production of fuel additives and synthesis gas for hydrocarbon synthesis (Bulushev & Ross, 2018).
Propriétés
IUPAC Name |
2-[(3-amino-3-oxopropyl)amino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O4/c6-3(8)1-2-7-4(9)5(10)11/h1-2H2,(H2,6,8)(H,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBGFROWRNXHBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B1371032.png)

![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine](/img/structure/B1371036.png)
![Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B1371037.png)
![3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B1371038.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B1371043.png)
![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/structure/B1371044.png)
![[(3-Cyano-benzyl)-methyl-amino]-acetic acid](/img/structure/B1371045.png)


![2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1371049.png)
